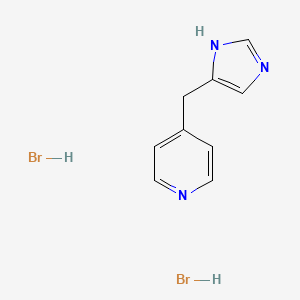

Immethridine dihydrobromide

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)pyridine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h1-4,6-7H,5H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNKWHIKNDIVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587878 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699020-93-4 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Immethridine Dihydrobromide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor primarily expressed in the central nervous system and to a lesser extent in the periphery. Its high affinity and selectivity for the H3R have made it a valuable pharmacological tool for investigating the physiological roles of this receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its immunomodulatory effects. Quantitative data on its receptor binding and functional activity are presented, along with a depiction of its signaling pathway.

Core Mechanism of Action: Histamine H3 Receptor Agonism

Immethridine's primary mechanism of action is its direct binding to and activation of the histamine H3 receptor. The H3R functions as a presynaptic autoreceptor in the central nervous system, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and serotonin.

Immethridine is distinguished by its high potency and selectivity for the H3R over other histamine receptor subtypes (H1, H2, and H4).[1][2] This selectivity is crucial for its utility as a research tool, allowing for the specific interrogation of H3R-mediated pathways.

Quantitative Receptor Binding and Functional Activity Data

The following table summarizes the key quantitative parameters defining Immethridine's interaction with histamine receptors.

| Parameter | Value | Receptor | Species | Reference |

| pEC50 | 9.74 | H3 | Not Specified | [2] |

| pKi | 9.07 | H3 | Not Specified | [2] |

| Ki | 0.85 nM | H3 | Human | [3] |

| EC50 | 0.18 nM | H3 | Human | [3] |

| pKi | 6.61 | H4 | Not Specified | [2] |

| Ki | 245 nM | H4 | Human | [3] |

| Selectivity | ~300-fold | H3 over H4 | Not Specified | [1][2][4] |

| Binding at H1 & H2 | No binding up to 10 µM | H1, H2 | Not Specified | [2][4] |

Immunomodulatory Effects in Autoimmune Models

Recent research has highlighted a significant role for Immethridine in modulating the immune response, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[4][5][6]

The therapeutic effect of Immethridine in EAE is attributed to its ability to inhibit the function of dendritic cells (DCs).[4][5] Dendritic cells are potent antigen-presenting cells that play a critical role in initiating T-cell mediated immune responses.

Downregulation of Co-stimulatory Molecules and Cytokine Modulation

-

Experimental Protocol: EAE Induction and Treatment

-

Experimental Protocol: Analysis of Dendritic Cells

Immethridine treatment in EAE mice leads to a down-regulation of the co-stimulatory molecules CD40 and CD86, as well as MHCII, on the surface of dendritic cells.[5] This reduction in co-stimulatory signals impairs the ability of DCs to effectively activate T-cells. Consequently, there is a decrease in the percentage of pro-inflammatory Th1 and Th17 cells in the spleen of treated EAE mice.[5] Furthermore, Immethridine alters the expression profile of cytokines in dendritic cells.[5]

Signaling Pathway

The immunomodulatory effects of Immethridine are mediated through a specific intracellular signaling pathway. Studies have shown that Immethridine treatment inhibits the phosphorylation of NF-κB p65 in dendritic cells.[5] Notably, the phosphorylation of ERK1/2 is not affected, indicating a specific signaling cascade.[5]

Figure 1: Proposed signaling pathway of Immethridine in dendritic cells.

In Vivo Pharmacological Effects

In addition to its immunomodulatory effects, Immethridine has demonstrated pharmacological activity in other in vivo models. For instance, in rats, subcutaneous administration of Immethridine at a dose of 30 mg/kg has been shown to inhibit the formation of gastric lesions induced by hydrochloric acid.[3] This suggests a potential role for H3R agonism in gastroprotection.

Pharmacokinetics and Clinical Trials

Detailed pharmacokinetic data for Immethridine, such as its half-life, bioavailability, and metabolic profile, are not extensively reported in the publicly available literature. Similarly, there is no readily available information on clinical trials involving this compound for any indication.

Conclusion

This compound is a powerful pharmacological tool for studying the histamine H3 receptor. Its high potency and selectivity have been instrumental in elucidating the role of the H3R in both the central nervous system and the immune system. The mechanism of action in the context of experimental autoimmune encephalomyelitis involves the inhibition of dendritic cell function through the downregulation of co-stimulatory molecules and the modulation of cytokine production, mediated by the inhibition of the NF-κB signaling pathway. While its preclinical efficacy in models of autoimmune disease and gastric protection is promising, a lack of comprehensive pharmacokinetic and clinical data currently limits its translational potential. Future research is warranted to fully explore the therapeutic applications of this selective H3R agonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting … [ouci.dntb.gov.ua]

Immethridine Dihydrobromide: A Technical Guide to its Histamine H3 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the histamine (B1213489) H3 receptor selectivity profile of immethridine dihydrobromide. The document outlines its binding affinities, functional activity, and the experimental methodologies used for its characterization, serving as a vital resource for researchers and professionals in pharmacology and drug development.

Core Selectivity Profile of this compound

This compound is a potent and highly selective agonist for the histamine H3 receptor. Its selectivity is a key feature, distinguishing it as a valuable tool for studying H3 receptor function. The compound demonstrates significantly lower affinity for other histamine receptor subtypes, namely H1, H2, and H4.

Data Presentation: Binding Affinity and Potency

The selectivity of immethridine is quantitatively demonstrated through its binding affinity (pKi) and functional potency (pEC50) values. The following tables summarize the key data points, highlighting the compound's strong preference for the H3 receptor.

| Receptor Subtype | Ligand | pKi | Reference |

| Histamine H3 | Immethridine | 9.07 | [1] |

| Histamine H4 | Immethridine | 6.61 | [1] |

| Histamine H1 | Immethridine | N/A | [1][2][3] |

| Histamine H2 | Immethridine | N/A | [1][2][3] |

*No significant binding observed at concentrations up to 10 μM.[1][2][3]

| Parameter | Value | Reference |

| pEC50 (H3) | 9.74 | [1] |

Selectivity Fold: Based on the pKi values, immethridine exhibits approximately 300-fold greater selectivity for the histamine H3 receptor over the H4 receptor .[1][2][3]

Experimental Protocols

The determination of immethridine's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in these crucial experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the binding affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (immethridine).

Objective: To determine the inhibitory constant (Ki) of immethridine for histamine H1, H2, H3, and H4 receptors.

Materials:

-

Membrane Preparations: Membranes from cells stably expressing the human histamine H1, H2, H3, or H4 receptors (e.g., HEK293 or CHO cells).

-

Radioligands:

-

H1 Receptor: [³H]-Mepyramine

-

H2 Receptor: [³H]-Tiotidine

-

H3 Receptor: [³H]-Nα-methylhistamine

-

H4 Receptor: [³H]-Histamine

-

-

Test Compound: this compound

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Incubation: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of immethridine.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value (the concentration of immethridine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (GTPγS Binding Assay)

Functional assays measure the cellular response following receptor activation. The GTPγS binding assay is a common method for assessing the activation of G-protein coupled receptors like the histamine H3 receptor.

Objective: To determine the potency (EC50) and efficacy of immethridine as an agonist at the histamine H3 receptor.

Materials:

-

Membrane Preparations: Membranes from cells expressing the histamine H3 receptor.

-

[³⁵S]GTPγS: A non-hydrolyzable analog of GTP.

-

GDP: Guanosine diphosphate.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Scintillation Counter

Procedure:

-

Pre-incubation: Membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.

-

Incubation: The membranes are then incubated with varying concentrations of immethridine in the presence of [³⁵S]GTPγS.

-

G-protein Activation: Agonist binding to the H3 receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Termination and Filtration: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Histamine H3 Receptor Presynaptic Autoreceptor Signaling Pathway.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

References

Immethridine dihydrobromide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Immethridine dihydrobromide, a potent and selective histamine (B1213489) H3 receptor agonist.

Chemical Structure and Properties

Immethridine is a synthetic compound characterized by an imidazole (B134444) ring linked to a pyridine (B92270) ring via a methylene (B1212753) bridge. The dihydrobromide salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

-

IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide

-

Molecular Formula: C₉H₉N₃·2HBr[1]

-

SMILES: C1=CN=C(C=C1)CC2=CN=CN2.Br.Br

-

InChI Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N

The chemical structure of this compound consists of a pyridine ring and an imidazole ring connected by a methylene group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 321.01 g/mol | [1] |

| CAS Number | 699020-93-4 | [1] |

| Appearance | Solid | |

| Purity | ≥99% (HPLC) | |

| Solubility | Soluble to 100 mM in water | [1] |

| Storage | Desiccate at room temperature | [1] |

Pharmacological Properties

Immethridine is a potent and highly selective agonist for the histamine H3 receptor. Its pharmacological activity has been well-characterized in various in vitro assays.

Receptor Binding and Functional Activity

The key pharmacological parameters of Immethridine are summarized in the following table.

| Parameter | Receptor | Value | Reference(s) |

| pKi | Histamine H3 | 9.07 | |

| pKi | Histamine H4 | 6.61 | |

| pEC₅₀ | Histamine H3 | 9.74 |

This compound exhibits high affinity for the human histamine H3 receptor, with a pKi value of 9.07. It demonstrates significant selectivity, being approximately 300-fold more selective for the H3 receptor over the H4 receptor. Furthermore, it shows no significant binding to histamine H1 or H2 receptors at concentrations up to 10 μM. As an agonist, it potently activates the H3 receptor with a pEC₅₀ of 9.74.

Experimental Protocols

This section outlines representative experimental methodologies for the synthesis and pharmacological characterization of this compound.

Synthesis of this compound

A plausible synthetic route for Immethridine involves the coupling of a picolyl anion with a suitable chloromethylated imidazole derivative. A detailed, step-by-step protocol is not publicly available; however, the following represents a general approach based on established chemical principles.

Step 1: Preparation of 4-(Chloromethyl)-1H-imidazole hydrochloride

This precursor can be synthesized from 4-(hydroxymethyl)-1H-imidazole by reaction with thionyl chloride.

-

Materials: 4-(hydroxymethyl)-1H-imidazole, thionyl chloride, diethyl ether.

-

Procedure:

-

Cool thionyl chloride in an ice bath under a nitrogen atmosphere.

-

Slowly add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat.

-

Cool the mixture and add diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry to obtain 4-(chloromethyl)-1H-imidazole hydrochloride.[2]

-

Step 2: Synthesis of Immethridine

This step involves the reaction of a 4-picolyl anion with the prepared 4-(chloromethyl)-1H-imidazole hydrochloride.

-

Materials: 4-picoline, a strong base (e.g., n-butyllithium), 4-(chloromethyl)-1H-imidazole hydrochloride, anhydrous solvent (e.g., tetrahydrofuran).

-

Procedure:

-

Dissolve 4-picoline in an anhydrous solvent under a nitrogen atmosphere and cool to a low temperature (e.g., -78 °C).

-

Slowly add a strong base to generate the 4-picolyllithium.

-

Add a solution of 4-(chloromethyl)-1H-imidazole hydrochloride to the reaction mixture.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction with a suitable reagent (e.g., water).

-

Extract the product with an organic solvent and purify using column chromatography.

-

Step 3: Formation of this compound

-

Materials: Immethridine free base, hydrobromic acid, suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the purified Immethridine in a suitable solvent.

-

Add two equivalents of hydrobromic acid to the solution.

-

The dihydrobromide salt will precipitate out of the solution.

-

Filter the solid, wash with a cold solvent, and dry under vacuum.

-

Pharmacological Evaluation

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of Immethridine for the histamine H3 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]-Nα-methylhistamine.

-

Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., histamine or clobenpropit).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a specific concentration of Immethridine.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The Ki value is calculated from the IC₅₀ value (the concentration of Immethridine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

cAMP Functional Assay

This assay is used to determine the functional potency (EC₅₀) of Immethridine as an agonist at the histamine H3 receptor.

-

Materials:

-

A cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound solutions of varying concentrations.

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of Immethridine to the wells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.

-

The EC₅₀ value is determined by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of Immethridine and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

Histamine H3 Receptor Signaling Pathway

Immethridine, as a histamine H3 receptor agonist, activates the receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

The Discovery and Synthesis of Immethridine Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immethridine dihydrobromide is a potent and highly selective histamine (B1213489) H3 receptor (H3R) agonist, a class of compounds with significant therapeutic potential in various neurological and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Immethridine. It includes a summary of its binding and functional activity, detailed experimental protocols for key assays, and a visualization of its known signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Pharmacological Profile

Immethridine was first identified and reported by Kitbunnadaj et al. in 2004 as a novel, potent, and highly selective agonist for the human histamine H3 receptor.[1] The discovery was part of a study where the piperidine (B6355638) ring of the known H3R agonist immepip (B124233) was replaced with a pyridine (B92270) ring to explore new chemical space and pharmacological properties.[1]

Immethridine exhibits high affinity and agonist activity at the human H3 receptor.[1] It is characterized by its significant selectivity over the histamine H4 receptor, showing a 300-fold difference in binding affinity.[2] Furthermore, it does not show any significant binding to H1 or H2 receptors.[2] This pharmacological profile makes Immethridine a valuable tool for studying the physiological and pathological roles of the H3 receptor and a potential lead compound for the development of therapeutic agents.

Quantitative Biological Data

The following table summarizes the key quantitative data for Immethridine's interaction with histamine receptors.

| Parameter | Receptor | Value | Reference |

| pKi | Human Histamine H3 | 9.07 | [1] |

| pEC50 | Human Histamine H3 | 9.74 | [1] |

| Selectivity | H3 vs H4 | 300-fold | [2] |

Synthesis of this compound

The chemical name for Immethridine is 4-((1H-imidazol-5-yl)methyl)pyridine. The synthesis of Immethridine, as described in the primary literature, involves the coupling of a pyridine-containing fragment with an imidazole-containing fragment. While a highly detailed, step-by-step protocol is not publicly available, the general synthetic strategy can be outlined based on the discovery publication and general organic chemistry principles.

General Synthetic Scheme

The synthesis of Immethridine can be conceptually approached through the reaction of a suitable 4-substituted pyridine with a protected 4-(chloromethyl)-1H-imidazole derivative, followed by deprotection. A plausible synthetic route is depicted below.

Diagram of the general synthetic workflow for Immethridine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of Immethridine for the histamine H3 receptor.

Materials:

-

HEK-293 cells stably expressing the human histamine H3 receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Nα-methylhistamine.

-

Non-specific binding control: 10 µM Clobenpropit.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293-hH3R cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C, 40,000 x g for 20 minutes.

-

Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

Serial dilutions of this compound.

-

[3H]-Nα-methylhistamine (at a final concentration close to its Kd).

-

Cell membrane preparation (typically 20-50 µg of protein per well).

-

-

For total binding, add assay buffer instead of the test compound.

-

For non-specific binding, add 10 µM Clobenpropit.

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Immethridine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Histamine H3 Receptor Functional Assay (cAMP Accumulation)

This protocol describes a functional assay to determine the agonist activity (EC50) of Immethridine at the H3 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing the human histamine H3 receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.

-

Stimulation buffer: Assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556) solution.

-

This compound stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Preparation:

-

Seed the H3R-expressing cells in a 96-well plate and culture until they reach 80-90% confluency.

-

On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

-

-

Agonist Stimulation:

-

Add stimulation buffer containing serial dilutions of this compound to the cells.

-

Pre-incubate for 15 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells except the basal control.

-

Incubate for a further 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the Immethridine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Immethridine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

-

Signaling Pathway

Immethridine, as an H3R agonist, has been shown to modulate immune responses, particularly by affecting the function of dendritic cells (DCs).[3] Studies have demonstrated that Immethridine can inhibit the maturation and function of DCs, which are key antigen-presenting cells in the immune system.[3] This inhibitory effect is mediated, at least in part, through the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, specifically by inhibiting the phosphorylation of the p65 subunit.[3]

Diagram of the Immethridine signaling pathway in dendritic cells.

Caption: Immethridine-mediated inhibition of dendritic cell maturation via the H3R-Gi-NF-κB pathway.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor agonist. Its discovery has provided a valuable pharmacological tool for investigating the roles of the H3 receptor in health and disease. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the properties of Immethridine and similar compounds. The elucidation of its signaling pathway in immune cells highlights its potential for therapeutic applications in inflammatory and autoimmune conditions. This technical guide serves as a comprehensive resource to facilitate future research and development in this promising area of medicinal chemistry and pharmacology.

References

- 1. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Immethridine Dihydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system and also found on various immune cells. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a primary focus on its immunomodulatory effects demonstrated in preclinical models of autoimmune diseases. We will delve into its mechanism of action, detailing its impact on dendritic cell function and associated signaling pathways. This guide consolidates quantitative data, presents detailed experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts: this compound as a Selective H3 Receptor Agonist

This compound is a small molecule compound that exhibits high affinity and selectivity for the histamine H3 receptor.[1][2] The H3R functions as an autoreceptor and heteroreceptor in the brain, modulating the release of histamine and other neurotransmitters.[1] Beyond its neurological roles, the H3R is expressed on immune cells, including dendritic cells (DCs), where it plays a role in modulating immune responses.[1] Immethridine's therapeutic potential largely stems from its ability to activate these receptors, leading to downstream signaling events that can suppress inflammatory processes.[3][4]

Quantitative Data: Receptor Binding and Potency

The selectivity and potency of this compound have been quantified in various studies. The following table summarizes the key binding affinity and functional potency values.

| Parameter | Receptor | Value | Species | Reference(s) |

| pEC50 | Histamine H3 | 9.74 | Not Specified | [2] |

| pKi | Histamine H3 | 9.07 | Not Specified | [2] |

| Ki | Histamine H3 | 0.85 nM | Human | [5] |

| pKi | Histamine H4 | 6.61 | Not Specified | [2] |

| Ki | Histamine H4 | 245 nM | Human | [5] |

| Selectivity | H3 vs H4 | ~300-fold | Not Specified | [1][3] |

| Binding | Histamine H1 & H2 | No binding at concentrations up to 10 μM | Not Specified | [1][2][3] |

Therapeutic Potential in Autoimmune Disease: Experimental Autoimmune Encephalomyelitis (EAE)

The primary therapeutic application of this compound investigated to date is in the context of multiple sclerosis (MS), using the experimental autoimmune encephalomyelitis (EAE) animal model.[1][3][4][6] EAE is an inflammatory demyelinating disease of the central nervous system that serves as a valuable model for MS.[6]

Studies have shown that administration of this compound can significantly alleviate the severity of EAE in mice.[1][3] This therapeutic effect is attributed to the compound's ability to modulate the immune response, particularly by inhibiting the function of dendritic cells.[1][3][4]

Mechanism of Action: Inhibition of Dendritic Cell Function

The immunomodulatory effects of this compound are primarily mediated through its action on dendritic cells (DCs).[1][3][4] DCs are potent antigen-presenting cells that play a crucial role in initiating and shaping T-cell mediated immune responses.[1] Immethridine has been shown to:

-

Downregulate co-stimulatory molecules: It reduces the expression of CD40, CD86, and MHC class II on the surface of DCs.[1][4] This impairs their ability to effectively activate naïve T cells.

-

Inhibit pro-inflammatory cytokine production: Treatment with Immethridine suppresses the secretion of key pro-inflammatory cytokines by DCs, including IL-12, IL-6, and TGF-β.[1]

-

Suppress T-cell differentiation: By modulating DC function, Immethridine indirectly inhibits the differentiation of naïve CD4+ T cells into pro-inflammatory Th1 and Th17 subsets, which are key drivers of EAE pathogenesis.[1][3][4]

Signaling Pathway: Modulation of the NF-κB Pathway

The inhibitory effects of Immethridine on DC function are linked to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4] Specifically, Immethridine has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB in DCs.[1][4] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.[1] Interestingly, the ERK1/2 pathway, another key signaling cascade in DCs, does not appear to be affected by Immethridine.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on dendritic cells.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvesting Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Excise the femur and tibia and remove all muscle tissue. Flush the bone marrow from both ends of the bones using a 27-gauge needle with RPMI-1640 medium.

-

Cell Culture: Create a single-cell suspension by passing the bone marrow through a 70-μm cell strainer. Culture the cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 20 ng/mL recombinant murine granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation: Plate the cells at a density of 2 x 106 cells/mL in 6-well plates. Incubate at 37°C in a humidified 5% CO2 atmosphere. On day 3, gently remove non-adherent cells and add fresh complete medium containing 20 ng/mL GM-CSF. On day 6, collect the loosely adherent cells, which are immature BMDCs.

Analysis of Cytokine Expression by qPCR

-

Cell Treatment: Seed BMDCs at 1 x 106 cells/well in a 24-well plate. Treat the cells with 1 µM this compound and/or 100 ng/mL lipopolysaccharide (LPS) for 6 hours.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for the target genes (e.g., IL-12, IL-6, TGF-β, TLR4, CD14) and a housekeeping gene (e.g., GAPDH) for normalization.

Western Blot for Phospho-NF-κB p65

-

Cell Lysis: After treatment, wash the BMDCs with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., rabbit anti-p-p65, 1:1000 dilution) overnight at 4°C. After washing with TBST, incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for DC Surface Markers

-

Cell Staining: Harvest treated BMDCs and wash with PBS containing 1% FBS. Stain the cells with fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC class II for 30 minutes on ice in the dark.

-

Data Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Analysis: Analyze the expression of CD40, CD86, and MHC class II on the CD11c+ gated population using appropriate flow cytometry analysis software.

T-Cell Differentiation Assay

-

Co-culture Setup: Isolate naïve CD4+ T cells from the spleens of OT-II transgenic mice. Co-culture these T cells with MOG35-55 peptide-pulsed BMDCs (previously treated with or without Immethridine) at a DC:T cell ratio of 1:10.

-

Differentiation Conditions: For Th1 differentiation, add IL-12 (20 ng/mL) and anti-IL-4 (10 µg/mL). For Th17 differentiation, add IL-6 (20 ng/mL), TGF-β (2 ng/mL), IL-23 (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).

-

Analysis: After 4 days of culture, restimulate the T cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IFN-γ (for Th1) and IL-17A (for Th17) and analyze by flow cytometry.

Future Directions and Conclusion

The preclinical data on this compound are promising, particularly for its potential as a therapeutic agent for autoimmune diseases like multiple sclerosis. Its selective agonism of the H3 receptor and subsequent inhibition of dendritic cell function via the NF-κB pathway present a targeted approach to immunomodulation.

Further research is warranted to fully elucidate the therapeutic potential of Immethridine. This includes:

-

In-depth safety and toxicology studies.

-

Exploration of its efficacy in other autoimmune and inflammatory disease models.

-

Investigation into potential synergistic effects with other immunomodulatory agents.

-

Clinical trials to assess its safety and efficacy in human subjects.

References

- 1. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Immunomodulatory Role of Immethridine Dihydrobromide on Dendritic Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immethridine dihydrobromide, a potent and selective histamine (B1213489) H3 receptor (H3R) agonist, has demonstrated significant immunomodulatory effects, particularly on the function of dendritic cells (DCs). This technical guide provides an in-depth analysis of the current research on the interaction between this compound and dendritic cells. It summarizes key quantitative data, details the experimental protocols used to elucidate these effects, and visualizes the critical signaling pathways and experimental workflows. The findings indicate that this compound inhibits DC maturation and function, suppressing the expression of co-stimulatory molecules and altering cytokine production, which in turn modulates T-cell responses. These properties suggest a therapeutic potential for immethridine in autoimmune diseases such as multiple sclerosis.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating and shaping both innate and adaptive immune responses.[1] Their maturation state and functional capacity are critical determinants in the balance between immunity and tolerance. The histamine H3 receptor is a G protein-coupled receptor primarily known for its role in the central nervous system. However, emerging evidence has highlighted its expression and function in immune cells, including dendritic cells, suggesting its involvement in immune regulation.[1][2]

This compound is a highly selective agonist for the H3R.[1] Research into its effects on the immune system has revealed a potential therapeutic avenue for autoimmune conditions. Specifically, studies have shown that immethridine can alleviate the severity of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis, by inhibiting the function of dendritic cells.[1][3] This guide will synthesize the key findings from this research, presenting the data, methodologies, and underlying mechanisms in a comprehensive format for researchers and drug development professionals.

Quantitative Data on the Effects of Immethridine on Dendritic Cell Function

The following tables summarize the key quantitative findings on the impact of immethridine on dendritic cell cytokine production, surface molecule expression, and the subsequent effect on T-cell proliferation.

Table 1: Effect of Immethridine on Cytokine Secretion by Bone Marrow-Derived Dendritic Cells (BMDCs)

Bone marrow-derived dendritic cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of immethridine. The concentrations of various cytokines in the cell culture supernatant were measured by ELISA.

| Cytokine | Treatment Group | Concentration (pg/mL) |

| IL-10 | PBS | Data not specified |

| Immethridine (1 μM) | Data not specified | |

| LPS (100 ng/ml) | ~1200 | |

| LPS + Immethridine | ~1800 | |

| IL-12 | PBS | Data not specified |

| Immethridine (1 μM) | Data not specified | |

| LPS (100 ng/ml) | ~2500 | |

| LPS + Immethridine | ~1500 | |

| TNF-α | PBS | Data not specified |

| Immethridine (1 μM) | Data not specified | |

| LPS (100 ng/ml) | ~1500 | |

| LPS + Immethridine | ~800 |

Note: The data presented are estimations derived from graphical representations in the source literature and should be considered indicative. For exact values, please refer to the primary publication.

Table 2: Effect of Immethridine on the Expression of Co-stimulatory Molecules on BMDCs

The expression of the co-stimulatory molecules CD40 and CD86, and the antigen-presenting molecule MHC Class II on the surface of BMDCs was analyzed by flow cytometry. The data is presented as the percentage of positive cells.

| Surface Molecule | Treatment Group | Percentage of Positive Cells (%) |

| CD40 | Immature DCs | ~20% |

| Immature DCs + Immethridine (1 μM) | ~10% | |

| LPS-stimulated DCs | ~80% | |

| LPS-stimulated DCs + Immethridine | ~40% | |

| CD86 | Immature DCs | ~30% |

| Immature DCs + Immethridine (1 μM) | ~15% | |

| LPS-stimulated DCs | ~90% | |

| LPS-stimulated DCs + Immethridine | ~50% | |

| MHC Class II | Splenocytes from EAE mice (Vehicle) | ~40% |

| Splenocytes from EAE mice (Immethridine) | ~20% |

Note: The data presented are estimations derived from graphical representations in the source literature and should be considered indicative. For exact values, please refer to the primary publication.

Table 3: Effect of Immethridine on MOG₃₅₋₅₅-Specific T-cell Proliferation

Splenocytes from EAE mice treated with either vehicle or immethridine were re-stimulated in vitro with MOG₃₅₋₅₅ peptide, and T-cell proliferation was measured using an MTT assay. The results are expressed as a stimulation index.

| Treatment Group (in vivo) | In vitro Stimulation | Stimulation Index |

| Vehicle | MOG₃₅₋₅₅ | ~2.5 |

| Immethridine | MOG₃₅₋₅₅ | ~1.5 |

Note: The data presented are estimations derived from graphical representations in the source literature and should be considered indicative. For exact values, please refer to the primary publication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on immethridine and dendritic cell function.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvesting Bone Marrow: Euthanize C57BL/6 mice and sterilize the hind legs with 70% ethanol. Dissect the femurs and tibias and remove all muscle tissue.

-

Cell Isolation: Flush the bone marrow from the bones using a syringe with RPMI-1640 medium. Create a single-cell suspension by passing the marrow through a 70-μm cell strainer.

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Cell Culture: Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

-

Feeding and Harvesting: On day 3, add fresh medium with cytokines. On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.

Dendritic Cell Stimulation and Treatment

-

Cell Plating: Plate the generated immature BMDCs in 24-well plates.

-

Treatment: Treat the cells with 1 µM this compound for a specified period (e.g., 12 hours).

-

Stimulation: Stimulate the dendritic cells with 100 ng/mL of lipopolysaccharide (LPS) for a further 6-24 hours, depending on the subsequent analysis. Control groups should include untreated cells, cells treated with immethridine alone, and cells stimulated with LPS alone.

Cytokine Quantification by ELISA

-

Sample Collection: After stimulation, centrifuge the cell plates and collect the culture supernatants.

-

ELISA Procedure: Use commercially available ELISA kits for mouse IL-10, IL-12, and TNF-α.

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add the biotinylated detection antibody, followed by avidin-HRP.

-

Substrate Addition: After a final wash, add a TMB substrate solution and stop the reaction with sulfuric acid.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

Flow Cytometry Analysis of DC Surface Markers

-

Cell Preparation: Harvest the treated and stimulated BMDCs.

-

Staining: Stain the cells with fluorescently labeled antibodies against CD11c, CD40, CD86, and MHC Class II. Use appropriate isotype controls.

-

Incubation: Incubate the cells with the antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells with FACS buffer (PBS with 1% FBS).

-

Data Acquisition: Acquire the data on a flow cytometer, gating on the CD11c-positive population to analyze the expression of CD40, CD86, and MHC Class II.

-

Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

MOG₃₅₋₅₅-Specific T-cell Proliferation Assay (MTT Assay)

-

Splenocyte Preparation: Isolate splenocytes from EAE mice that have been treated with either vehicle or immethridine.

-

Cell Culture: Culture the splenocytes in 96-well plates in the presence or absence of MOG₃₅₋₅₅ peptide for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm.

-

Calculation: Calculate the stimulation index by dividing the absorbance of the MOG₃₅₋₅₅-stimulated wells by the absorbance of the unstimulated wells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by immethridine in dendritic cells and the general experimental workflow for studying its effects.

Caption: Proposed signaling pathway of immethridine in dendritic cells.

Caption: Experimental workflow for studying immethridine's effects on DCs.

Conclusion

The collective evidence strongly indicates that this compound acts as a potent inhibitor of dendritic cell function.[1] By engaging the histamine H3 receptor, immethridine downregulates the expression of co-stimulatory molecules CD40 and CD86, and modulates cytokine production, leading to a decrease in pro-inflammatory cytokines like IL-12 and TNF-α, and an increase in the anti-inflammatory cytokine IL-10.[1] This altered dendritic cell phenotype translates to a reduced capacity to stimulate antigen-specific T-cell proliferation. The mechanism underlying these effects appears to involve the inhibition of the NF-κB signaling pathway.[1] These findings underscore the therapeutic potential of targeting the H3R with agonists like immethridine for the treatment of T-cell-mediated autoimmune diseases. Further research is warranted to fully elucidate the downstream effects and to explore the clinical applicability of this immunomodulatory strategy.

References

Immethridine Dihydrobromide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Immethridine dihydrobromide, a potent and highly selective histamine (B1213489) H3 receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical properties, biological activity, and experimental applications.

Core Chemical and Physical Data

This compound is a valuable tool for investigating the role of the histamine H3 receptor in various physiological and pathological processes. The following table summarizes its key chemical and physical properties. There is a noted discrepancy in the CAS numbers cited in the literature, which may distinguish between the free base and the dihydrobromide salt.

| Parameter | Value | Citations |

| Chemical Name | 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide | [1] |

| Molecular Formula | C₉H₉N₃·2HBr | [1] |

| Molecular Weight | 321.01 g/mol | [1] |

| CAS Number | 699020-93-4 | [2][3][4] |

| 87976-03-2 (potential for free base) | [1][5][6][7] | |

| Purity | ≥99% (HPLC) | [2][4] |

| Solubility | Soluble to 100 mM in water | [2] |

| Storage | Desiccate at room temperature | [2][4] |

Biological Activity and Selectivity

Immethridine is characterized by its high affinity and selectivity for the histamine H3 receptor (H3R) over other histamine receptor subtypes. This specificity makes it an excellent pharmacological tool for studying H3R function.

| Parameter | Value | Citations |

| Target Receptor | Histamine H3 Receptor (H3R) | [1][8][9] |

| Agonist Potency (pEC₅₀) | 9.74 | [2][4] |

| Binding Affinity (Kᵢ) for H3R | 0.85 nM | [9] |

| Binding Affinity (Kᵢ) for H4R | 245 nM | [9] |

| Selectivity | ~300-fold selective for H3R over H4R | [2][4][8] |

| Other Receptors | Does not bind to H1 or H2 receptors at concentrations up to 10 µM | [2][4][8] |

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

A study by Shi et al. (2017) details the use of this compound in a mouse model of multiple sclerosis.[10]

-

Animal Model: Female C57BL/6 mice (8-10 weeks old).

-

EAE Induction: Mice are immunized subcutaneously with 200 µg of MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) containing 500 µg of Mycobacterium tuberculosis. Additionally, 400 ng of pertussis toxin is injected intraperitoneally on the day of immunization and 24 hours later.

-

Treatment Protocol: Once clinical signs of EAE are observed, this compound is administered at a dose of 15 mg/kg via intraperitoneal (i.p.) injection every other day.

-

Outcome Measures: The severity of EAE is monitored daily using a standardized clinical scoring system. The study also analyzed the percentage of Th1 and Th17 cells in the spleen and the expression of surface molecules on dendritic cells.[10]

Signaling Pathways

This compound, through its agonistic action on the H3 receptor, modulates several intracellular signaling pathways.

Inhibition of Dendritic Cell Function via NF-κB Pathway

In the context of EAE, Immethridine has been shown to inhibit the function of dendritic cells (DCs). This is achieved, in part, by suppressing the phosphorylation of NF-κB p65.[10]

Modulation of Microglial Activation via PI3K/AKT/FoxO1 Pathway

The activation of H3 receptors can suppress microglia activation and pro-inflammatory responses. This neuroprotective effect is linked to the PI3K/AKT/FoxO1 signaling pathway.[11]

Interaction with Dopamine (B1211576) D2 Receptor Signaling

H3 receptor activation has been demonstrated to mitigate behaviors induced by dopamine D2 receptor (D2R) agonists. This involves functional interactions at the signaling level, specifically affecting the Akt-GSK3β pathway in D2R-expressing spiny projection neurons.[12]

References

- 1. scbt.com [scbt.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound, Tocris Bioscience 10 mg | Buy Online | R&D Systems | Fisher Scientific [fishersci.com]

- 4. This compound | Histamine H3 Receptors | Tocris Bioscience [tocris.com]

- 5. Immethridine - Wikipedia [en.wikipedia.org]

- 6. immethridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. IMMETHRIDINE HYDROCHLORIDE | CAS 87976-03-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Histamine 2/3 receptor agonists alleviate perioperative neurocognitive disorders by inhibiting microglia activation through the PI3K/AKT/FoxO1 pathway in aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

Immethridine Dihydrobromide: A Technical Guide to its In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immethridine dihydrobromide is a potent and highly selective agonist for the histamine (B1213489) H3 receptor (H3R).[1][2] The H3 receptor, a G protein-coupled receptor (GPCR), primarily functions as a presynaptic autoreceptor in the central nervous system, modulating the synthesis and release of histamine and other neurotransmitters.[1][3] This unique pharmacological profile has positioned immethridine as a valuable tool for investigating the physiological roles of the H3 receptor and as a potential therapeutic agent for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: In Vitro Receptor Binding Affinity and Potency of this compound

| Parameter | Receptor | Species | Value | Reference |

| pKi | Histamine H3 | Human | 9.07 | [1][2] |

| pKi | Histamine H4 | Human | 6.61 | [1][2] |

| pEC50 | Histamine H3 | Human | 9.74 | [1][2] |

| Selectivity | H3 vs H4 | Human | ~300-fold | [2] |

| Binding | H1 and H2 Receptors | Not Specified | No binding at concentrations up to 10 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

| Parameter | Treatment Group | Control Group | Effect | Reference |

| Mean Clinical Score (Day 18 post-immunization) | ~2.0 | ~3.5 | Significant reduction in disease severity | [1] |

| Percentage of Th1 cells in spleen | Decreased | Higher | Inhibition of pro-inflammatory T-cell differentiation | [1] |

| Percentage of Th17 cells in spleen | Decreased | Higher | Inhibition of pro-inflammatory T-cell differentiation | [1] |

| Expression of CD40 on Dendritic Cells | Down-regulated | Higher | Inhibition of dendritic cell maturation and function | [1] |

| Expression of CD86 on Dendritic Cells | Down-regulated | Higher | Inhibition of dendritic cell maturation and function | [1] |

| Phosphorylation of NF-κB p65 in Dendritic Cells | Inhibited | Activated | Modulation of a key inflammatory signaling pathway | [1] |

Signaling Pathways and Mechanism of Action

Immethridine exerts its effects by activating the histamine H3 receptor, which is coupled to inhibitory G proteins (Gi/o). This activation triggers a cascade of intracellular signaling events that ultimately modulate cellular function.

Canonical Gi/o Signaling Pathway

The primary signaling pathway activated by immethridine involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

Modulation of MAPK/ERK and PI3K/Akt Pathways

Beyond the canonical cAMP pathway, H3 receptor activation by immethridine has been shown to modulate other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[4] The activation of the MAPK/ERK pathway by immethridine has been demonstrated to be neuroprotective under hypoxic conditions.[4]

Inhibition of the NF-κB Pathway in Dendritic Cells

In the context of inflammation, particularly in the EAE model, immethridine has been shown to inhibit the function of dendritic cells (DCs).[1] This is achieved, in part, by down-regulating the phosphorylation of the p65 subunit of NF-κB, a key transcription factor involved in inflammatory responses.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the effects of this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of immethridine for the H3 receptor.

Materials:

-

Cell membranes expressing the histamine H3 receptor

-

Radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H3 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and serial dilutions of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled H3R ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of immethridine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of immethridine to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

-

Cells stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with HEPES and BSA)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Forskolin

-

This compound

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well plates

Procedure:

-

Cell Culture: Culture cells expressing the H3 receptor to confluency and seed them into 96-well plates.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor in assay buffer to prevent the degradation of cAMP.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of immethridine. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of immethridine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

In Vivo Experiment

This is a widely used animal model for multiple sclerosis to evaluate the therapeutic potential of compounds like immethridine.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle control (e.g., saline)

-

Anesthesia

-

Clinical scoring system for EAE

Procedure:

-

Induction of EAE: Emulsify MOG35-55 peptide in CFA. Anesthetize the mice and immunize them subcutaneously with the MOG/CFA emulsion.

-

Pertussis Toxin Administration: Administer PTX intraperitoneally on the day of immunization (day 0) and two days later (day 2).

-

Clinical Monitoring: Monitor the mice daily for clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis. Score the disease severity using a standardized scale (e.g., 0-5).

-

Treatment: Once clinical signs appear, randomly assign mice to treatment groups and administer this compound or vehicle control daily (e.g., via intraperitoneal injection).

-

Continued Monitoring: Continue daily monitoring and clinical scoring throughout the experiment.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tissues such as the spleen and central nervous system (spinal cord and brain). Process the tissues for downstream analysis, including flow cytometry to analyze immune cell populations, ELISA to measure cytokine levels, and histology to assess demyelination and inflammation.

Conclusion

This compound is a powerful pharmacological tool for studying the histamine H3 receptor. Its high potency and selectivity make it ideal for elucidating the complex roles of the H3 receptor in both the central nervous system and the periphery. The in vitro data consistently demonstrate its strong agonistic activity at the H3 receptor, leading to the inhibition of adenylyl cyclase and modulation of other key signaling pathways. The in vivo studies, particularly in models of neuroinflammation like EAE, highlight its therapeutic potential by demonstrating its ability to suppress detrimental immune responses. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the multifaceted effects of immethridine and to explore its potential in the development of novel therapeutics.

References

- 1. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Immethridine Dihydrobromide in Experimental Autoimmune Encephalomyelitis (EAE)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of immethridine dihydrobromide, a selective histamine (B1213489) H3 receptor (H3R) agonist, in the preclinical animal model of multiple sclerosis (MS), Experimental Autoimmune Encephalomyelitis (EAE). The following protocols and data are compiled from published research to guide the design and execution of similar studies.

Introduction

Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2][3] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[1][2][3][4][5][6] Recent studies have investigated the role of the histaminergic system in neuroinflammation, with a particular focus on the histamine H3 receptor (H3R). This compound, a potent and selective H3R agonist, has demonstrated therapeutic potential in the EAE model by alleviating disease severity.[1][2] These notes will detail the experimental protocols for utilizing immethridine in an EAE model, present the key quantitative findings, and illustrate the proposed mechanism of action.

Experimental Protocols

EAE Induction in C57BL/6 Mice

A common method for inducing EAE in C57BL/6 mice involves immunization with a myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide.[2][3][7][8][9]

Materials:

-

Female C57BL/6 mice, 9-10 weeks old[7]

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for injection

Procedure:

-

Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 2 mg/mL of MOG35-55 in a 1:1 emulsion with CFA.

-

Immunization (Day 0): Anesthetize the mice. Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously at two sites on the upper back.[10]

-

Pertussis Toxin Administration: On the day of immunization (Day 0) and again 22-26 hours later, administer an intraperitoneal (i.p.) injection of pertussis toxin (typically 200-600 ng per mouse in 0.1 mL of PBS).[7][9][10] PTX helps to compromise the blood-brain barrier, allowing immune cells to enter the CNS.[6]

This compound Administration

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS or saline)

Procedure:

-

Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

-

Administration: Starting from a designated day post-immunization (e.g., day 0 or at the onset of clinical signs), administer this compound to the treatment group of mice. A documented effective dose is 15 mg/kg body weight, administered daily via intraperitoneal injection.[1] The control group should receive an equivalent volume of the vehicle.

Clinical Assessment of EAE

The severity of EAE is monitored daily using a standardized clinical scoring system.[8][10]

Scoring Scale:

-

0: No clinical signs

-

1: Limp tail[10]

-

2: Hind limb weakness or paresis[10]

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness or paralysis

-

5: Moribund state or death[10]

Record the daily clinical score for each mouse. The mean clinical score for each group can then be calculated and plotted over time to assess disease progression and the effect of the treatment.

Histological Analysis

At the end of the experiment (e.g., day 21 post-immunization), spinal cords are collected for histological examination to assess inflammation and demyelination.[1]

Procedure:

-

Tissue Collection: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).[10] Carefully dissect the spinal cord.

-

Tissue Processing: Post-fix the spinal cords in 4% PFA, then process for paraffin (B1166041) embedding.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: To visualize inflammatory cell infiltrates.

-

Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.

-

-

Quantification: The extent of inflammation and demyelination can be scored semi-quantitatively by a blinded observer.

Immunological Assays

To investigate the mechanism of action of immethridine, various immunological parameters can be assessed.

a. T Helper Cell Differentiation:

-

Splenocyte Isolation: At a specific time point (e.g., day 21), isolate splenocytes from treated and control EAE mice.[1]

-

Flow Cytometry: Stimulate the splenocytes in vitro and then perform intracellular staining for key cytokines to identify T helper cell populations:

-

Th1 cells: IFN-γ

-

Th17 cells: IL-17A

-

Regulatory T cells (Tregs): Foxp3 The percentage of each cell type within the CD4+ T cell population is then determined by flow cytometry.[2]

-

b. Dendritic Cell (DC) Analysis:

-

DC Isolation: Isolate dendritic cells from the spleen or generate bone marrow-derived dendritic cells (BMDCs).

-

Flow Cytometry: Analyze the expression of surface molecules involved in antigen presentation and co-stimulation, such as:

-

MHC Class II

-

CD40

-

CD86[2]

-

-

Cytokine Profiling: Measure the levels of cytokines secreted by DCs (e.g., IL-6, IL-12, TGF-β) using ELISA or quantitative PCR.[2]

c. Pro-inflammatory Cytokine Expression:

-

RNA Extraction: Isolate RNA from splenocytes or CNS tissue.

-

Quantitative PCR (qPCR): Perform qPCR to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A.[1]

Data Presentation

Table 1: Effect of Immethridine on EAE Clinical Score and Histopathology

| Group | Mean Maximum Clinical Score | Inflammation Score (Spinal Cord) | Demyelination Score (Spinal Cord) |

| EAE + Vehicle | 3.2 ± 0.4 | 3.5 ± 0.5 | 3.1 ± 0.3 |

| EAE + Immethridine (15 mg/kg) | 1.8 ± 0.3 | 1.6 ± 0.4 | 1.4 ± 0.2** |

| *Data are representative and presented as mean ± SEM. *p < 0.01 compared to EAE + Vehicle group. |

Table 2: Immunological Effects of Immethridine Treatment in EAE Mice

| Parameter | EAE + Vehicle | EAE + Immethridine (15 mg/kg) |

| T Cell Subsets (% of CD4+ T cells) | ||

| Th1 (IFN-γ+) | 12.5 ± 1.5% | 7.2 ± 1.1% |

| Th17 (IL-17A+) | 3.8 ± 0.6% | 1.9 ± 0.4%* |

| DC Surface Molecule Expression (MFI) | ||

| MHC Class II | 1500 ± 120 | 950 ± 90 |

| CD40 | 850 ± 70 | 500 ± 50 |

| CD86 | 1100 ± 100 | 650 ± 80 |

| Pro-inflammatory Cytokine mRNA (relative expression) | ||

| TNF-α | 4.5 ± 0.5 | 2.1 ± 0.3 |

| IFN-γ | 5.2 ± 0.6 | 2.5 ± 0.4 |

| IL-17A | 6.1 ± 0.7 | 2.8 ± 0.5** |

| *Data are representative and presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to EAE + Vehicle group. MFI = Mean Fluorescence Intensity. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for EAE induction and treatment with immethridine.

Proposed Signaling Pathway of Immethridine in Dendritic Cells

Caption: Immethridine's proposed mechanism of action in dendritic cells.

Discussion and Conclusion

The experimental data strongly suggest that this compound, acting as an H3R agonist, can significantly ameliorate the clinical and pathological features of EAE in mice.[1][2] The therapeutic effect appears to be mediated through the inhibition of dendritic cell function.[2] Specifically, immethridine treatment leads to the downregulation of co-stimulatory molecules (CD40, CD86) and MHC class II on DCs, and reduces the secretion of cytokines that drive the differentiation of pathogenic Th1 and Th17 cells.[2] Mechanistically, this is associated with the inhibition of the NF-κB signaling pathway in dendritic cells.[2][3]

The reduction in Th1 and Th17 cell populations in the periphery, as observed in the spleens of treated mice, likely contributes to the decreased inflammation and demyelination seen in the central nervous system.[1][2] These findings highlight the histamine H3 receptor as a promising therapeutic target for MS and other T-cell mediated autoimmune diseases. Further research is warranted to explore the full therapeutic potential and safety profile of H3R agonists like immethridine.

References

- 1. researchgate.net [researchgate.net]

- 2. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immethridine, histamine H3-receptor (H3R) agonist, alleviated experimental autoimmune encephalomyelitis via inhibiting the function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. idosi.org [idosi.org]

- 5. biospective.com [biospective.com]

- 6. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. animal.research.wvu.edu [animal.research.wvu.edu]

- 9. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hookelabs.com [hookelabs.com]

Application Notes and Protocols for In Vivo Use of Immethridine Dihydrobromide in Mice

For Researchers, Scientists, and Drug Development Professionals